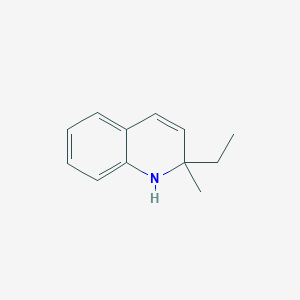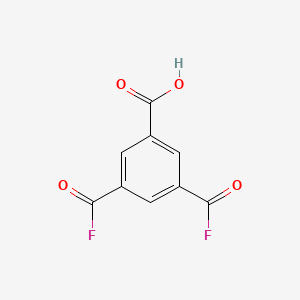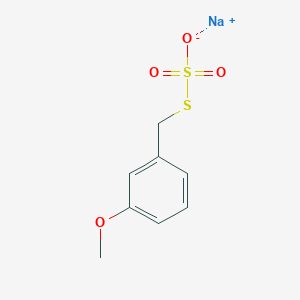
Sodium S-(3-methoxybenzyl) sulfurothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium S-(3-methoxybenzyl) sulfurothioate is a sulfur-containing organic compound known for its stability and moisture resistance. It belongs to the class of Bunte salts, which are widely used as thiolating agents in organic synthesis. These compounds are valuable intermediates in the preparation of various sulfur-containing compounds, which have significant applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium S-(3-methoxybenzyl) sulfurothioate typically involves the reaction of 3-methoxybenzyl chloride with sodium thiosulfate. The reaction is carried out in an aqueous medium under basic conditions, usually at room temperature. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous stirring and controlled addition of reactants to ensure complete conversion. The final product is obtained through filtration, washing, and drying processes.
化学反応の分析
Types of Reactions: Sodium S-(3-methoxybenzyl) sulfurothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Thioethers
科学的研究の応用
Sodium S-(3-methoxybenzyl) sulfurothioate has diverse applications in scientific research:
Chemistry: It is used as a thiolating agent in the synthesis of sulfur-containing compounds.
Biology: It is employed in the study of enzyme mechanisms involving sulfur transfer.
Industry: It is used in the production of agrochemicals and materials with specific sulfur functionalities.
作用機序
The mechanism of action of sodium S-(3-methoxybenzyl) sulfurothioate involves the transfer of the sulfur atom to various substrates. This transfer is facilitated by the nucleophilic attack of the sulfur atom on electrophilic centers in the substrate. The compound can act as both an electrophile and a nucleophile, depending on the reaction conditions and the nature of the substrate.
類似化合物との比較
- Sodium S-benzyl sulfurothioate
- Sodium S-methyl sulfurothioate
- Sodium S-ethyl sulfurothioate
Comparison: Sodium S-(3-methoxybenzyl) sulfurothioate is unique due to the presence of the methoxy group on the benzyl ring, which can influence its reactivity and stability. Compared to sodium S-benzyl sulfurothioate, it may exhibit different electronic and steric effects, leading to variations in reaction outcomes. The methoxy group can also enhance the solubility of the compound in organic solvents, making it more versatile in various applications.
特性
分子式 |
C8H9NaO4S2 |
|---|---|
分子量 |
256.3 g/mol |
IUPAC名 |
sodium;1-methoxy-3-(sulfonatosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O4S2.Na/c1-12-8-4-2-3-7(5-8)6-13-14(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChIキー |
BYFFYFYGDSBZRQ-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=CC(=C1)CSS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


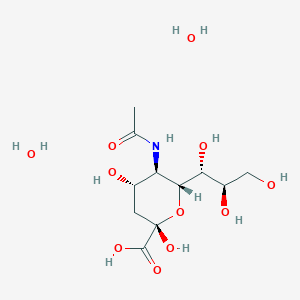
![Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-](/img/structure/B12857152.png)
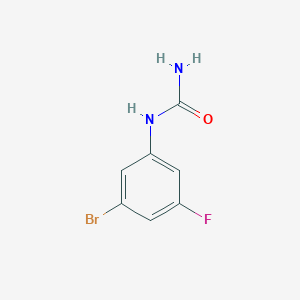
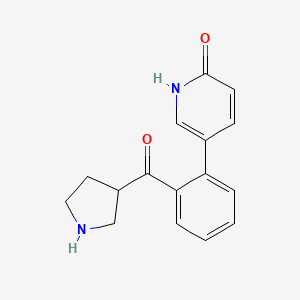

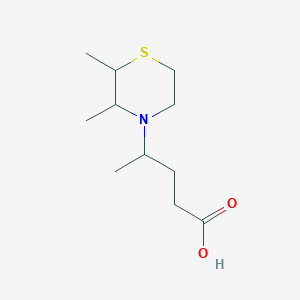
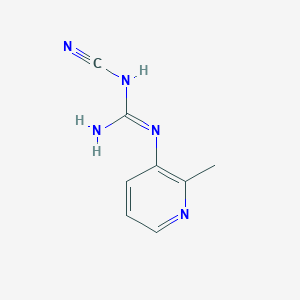
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone](/img/structure/B12857177.png)
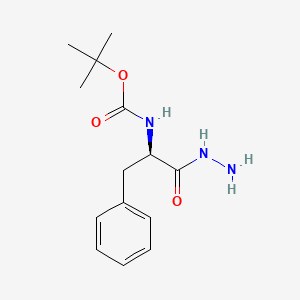
![3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B12857186.png)
